(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol
Description
The compound “(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol” is a structurally complex heterocyclic alkaloid characterized by a fused dibenzopyrroloisoquinoline framework. Key features include:
- Stereochemistry: The (8Bs,13as) configuration defines the spatial arrangement of the hexahydro ring system, influencing its biological interactions.
- Structural Rigidity: The hexahydrodibenzo core imposes conformational constraints, which may affect binding to biological targets such as enzymes or receptors.
This compound is hypothesized to belong to a class of bioactive alkaloids derived from natural or synthetic origins, though its exact source and biosynthesis pathway remain underexplored in the provided literature.
Properties
IUPAC Name |
(8bS,13aS)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrophenanthro[9,10-f]indolizin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-26-19-7-6-14-15-9-13-5-4-8-24(13)12-18(15)16-10-20(27-2)21(28-3)11-17(16)22(14)23(19)25/h6-7,9-11,13,18,25H,4-5,8,12H2,1-3H3/t13-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSJHSREHJDQJT-UGSOOPFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=CC4CCCN4CC3C5=CC(=C(C=C52)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C3=C[C@@H]4CCCN4C[C@@H]3C5=CC(=C(C=C52)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327373 | |
| Record name | (8bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138964-88-2 | |
| Record name | (8bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol is a complex alkaloid derived from the plant Vincetoxicum indicum. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article reviews the biological activity of this compound with a focus on its potential therapeutic applications.
- Chemical Formula : C₂₃H₂₅NO₄
- Molecular Weight : 379.18 g/mol
- CAS Number : 138964-88-2
- Structure : The structure features a pyrroloisoquinoline backbone which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds with similar pyrrolo[2,1-a]isoquinoline scaffolds have demonstrated significant antitumor properties. For instance:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells and inhibit the proliferation of tumor cells through various pathways including the modulation of cell cycle regulators and apoptosis-related proteins .
- Case Studies : A study on dihydropyrrolo[2,1-a]isoquinoline alkaloids showed cytotoxic effects against several cancer cell lines, suggesting that structural modifications can enhance their antitumor efficacy .
Antiviral Properties
The pyrroloisoquinoline scaffold has also been associated with antiviral activities:
- Research Findings : Some derivatives have shown effectiveness against retroviruses and other viral pathogens by interfering with viral replication processes .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by:
- Mechanism : It may inhibit pro-inflammatory cytokine production and modulate immune responses.
- Studies : Various isoquinoline derivatives have been reported to exhibit anti-inflammatory effects comparable to standard anti-inflammatory drugs like ibuprofen .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Aromatic Rings : Variations in methoxy groups can alter lipophilicity and receptor affinity.
- Stereochemistry : The specific stereochemical configuration impacts biological interactions and efficacy.
| Property | Effect on Activity |
|---|---|
| Number of Methoxy Groups | Increases lipophilicity |
| Position of Substituents | Affects receptor binding affinity |
| Stereoisomerism | Influences pharmacokinetics |
Research Findings Summary
A comprehensive review of literature reveals that this compound's analogs consistently show promising results in various biological assays. For example:
- Anticancer Studies : Compounds similar to (8Bs,13as)-3,6,7-trimethoxy have been noted for their ability to reverse multidrug resistance in cancer cells .
- Antimicrobial Activity : The presence of nitrogen heterocycles in the structure correlates with enhanced antimicrobial properties against various pathogens .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to (8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a have demonstrated antimicrobial activities. This class of compounds has been tested against various bacterial strains and fungi, showing potential as antimicrobial agents. For instance, studies on related alkaloids have highlighted their effectiveness in inhibiting the growth of pathogens like Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
Drug Development
(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol serves as a scaffold for the development of novel pharmaceuticals. Its unique structure allows for modifications that can enhance its biological activity or reduce toxicity. Researchers are exploring derivatives of this compound to improve efficacy against specific diseases .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have indicated that it could protect neuronal cells from oxidative stress and neuroinflammation—conditions often associated with neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Positional Isomerism : The hydroxyl group at C4 in the target compound vs. C14 in its structural isomer () may alter solubility and target specificity.
Heterocyclic Diversity : Compounds like KT5720 and carbazole derivatives exhibit distinct ring systems (benzodiazocine vs. carbazole), leading to divergent biological mechanisms (kinase inhibition vs. DNA intercalation).
Functional Group Impact : The triazole moiety in compound 8f enhances metabolic stability compared to the target compound’s methoxy/hydroxy groups, which may favor passive membrane diffusion.
Q & A
Q. Advanced Research Focus
Q. Methodological Focus
- Continuous-flow chemistry reduces side reactions (e.g., epimerization) during cyclization .
- DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading) using JMP software to maximize ee > 98% .
- In-line FTIR monitoring ensures real-time control of methoxy group incorporation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
